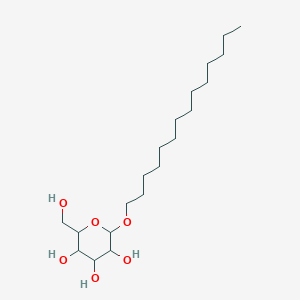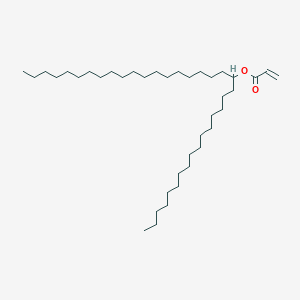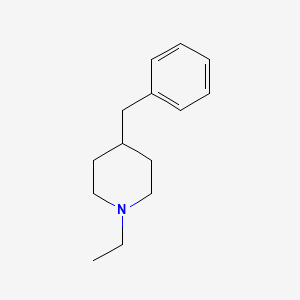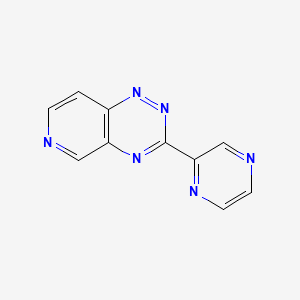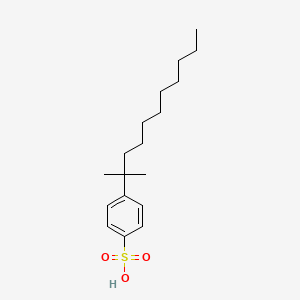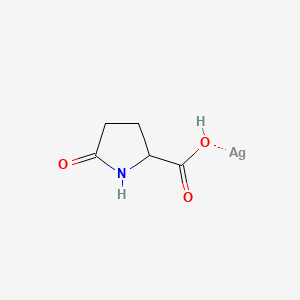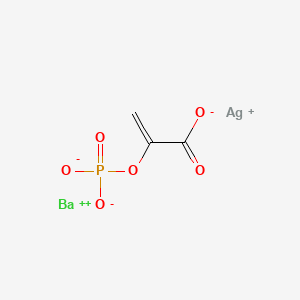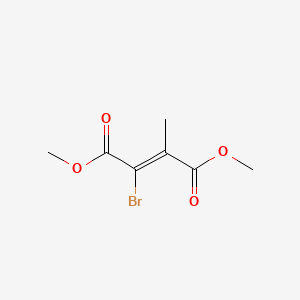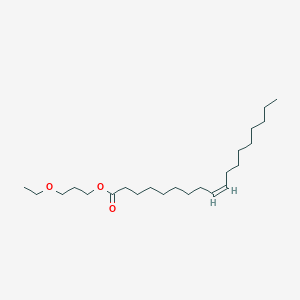
3-Ethoxypropyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxypropyl oleate is an ester derived from oleic acid and 3-ethoxypropanol. It is a compound that finds applications in various fields due to its unique chemical properties. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils, while 3-ethoxypropanol is an alcohol with an ether group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxypropyl oleate typically involves the esterification of oleic acid with 3-ethoxypropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:
Oleic Acid+3-EthoxypropanolH2SO43-Ethoxypropyl Oleate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous esterification processes. These processes involve the use of large reactors where oleic acid and 3-ethoxypropanol are continuously fed, and the esterification reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxypropyl oleate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to oleic acid and 3-ethoxypropanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oleic acid derivatives and 3-ethoxypropanol derivatives.
Reduction: Alcohols corresponding to the ester.
Hydrolysis: Oleic acid and 3-ethoxypropanol.
Wissenschaftliche Forschungsanwendungen
3-Ethoxypropyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism of action of 3-ethoxypropyl oleate involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by esterases to release oleic acid and 3-ethoxypropanol, which can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Oleate: An ester of oleic acid and methanol.
Ethyl Oleate: An ester of oleic acid and ethanol.
Propyl Oleate: An ester of oleic acid and propanol.
Uniqueness
3-Ethoxypropyl oleate is unique due to the presence of the ethoxy group in the alcohol moiety, which imparts different solubility and reactivity characteristics compared to other oleate esters. This makes it particularly useful in applications where specific solubility and reactivity profiles are required.
Eigenschaften
CAS-Nummer |
69632-99-1 |
|---|---|
Molekularformel |
C23H44O3 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
3-ethoxypropyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C23H44O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(24)26-22-19-21-25-4-2/h11-12H,3-10,13-22H2,1-2H3/b12-11- |
InChI-Schlüssel |
PXAIQGGUEIOZRE-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCOCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


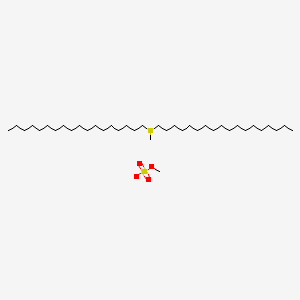
![6-Azidotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B12661881.png)
